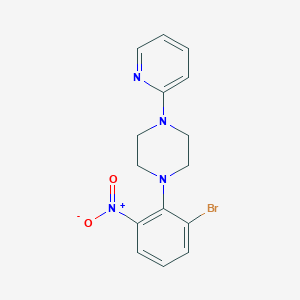
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a brominated nitrophenyl group and a pyridinyl-substituted piperazine ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a phenyl ring.
Bromination: Substitution of a hydrogen atom with a bromine atom on the phenyl ring.
Piperazine Formation: Coupling of the brominated nitrophenyl compound with a pyridinyl-substituted piperazine under appropriate conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other bases for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-3-YL)piperazine
- 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-4-YL)piperazine
Uniqueness
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Biologische Aktivität
1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a synthetic compound with a complex structure that includes a piperazine ring, a brominated phenyl group, and a nitro substituent. Its molecular formula is C14H14BrN3O2, with a molecular weight of 363.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The unique arrangement of functional groups in this compound contributes to its reactivity and biological activity. The presence of the bromine atom and nitro group on the phenyl ring enhances its interaction with various biological targets, making it a valuable candidate for further research.
Research indicates that compounds similar to this compound may modulate enzyme activity or receptor functions, potentially acting as inhibitors or activators in biochemical pathways. The specific mechanisms depend on the biological context and applications being studied.
Potential Biological Targets
This compound may interact with various receptors and enzymes involved in cellular signaling pathways, which could lead to therapeutic applications in neuropharmacology and cancer therapy.
Cytotoxicity Studies
Preliminary cytotoxicity studies suggest that compounds with similar structural features may exhibit significant inhibitory effects on cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potential for development as anticancer agents.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Chloro-6-nitrophenyl)-4-(pyridin-2-YL)piperazine | Chlorine instead of bromine | Similar reactivity but different halogen properties |
| 1-(3-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine | Different position of bromine and nitro | Variation in reactivity based on positioning |
| 1-(4-Nitrophenyl)-4-(pyridin-2-YL)piperazine | No halogen substitution | Increased reactivity due to absence of halogen |
Case Studies
Several case studies have highlighted the biological activity of piperazine derivatives:
- Neuropharmacological Studies : A study demonstrated that piperazine derivatives could modulate neurotransmitter systems, showing promise for treating neurodegenerative diseases.
- Cancer Research : Investigations into related compounds revealed significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the piperazine structure could enhance therapeutic efficacy.
- Antimicrobial Studies : Research on related piperazine compounds indicated effectiveness against antibiotic-resistant bacterial strains, emphasizing the need for further exploration of their mechanisms of action.
Eigenschaften
Molekularformel |
C15H15BrN4O2 |
|---|---|
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
1-(2-bromo-6-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2 |
InChI-Schlüssel |
GBNBWTSYSAXORG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















